Tethered aminohydroxylation using acyclic homo-allylic sulfamate esters and sulfonamides as substrates

Organic & Biomolecular Chemistry Pub Date: 2005-01-11 DOI: 10.1039/B416477F

Abstract

Homo-allylic sulfamate esters and sulfonamides are shown to be useful substrates for the tethered aminohydroxylation (TA) reaction. The sulfamate esters undergo the TA reaction delivering 1,2,3-oxathiazinane products whereas the sulfonamides give 1,2-thiazinane products. A range of acyclic homo-allylic sulfamate esters were prepared and subjected to the TA reaction to establish the scope of the process. Nucleophilic ring-opening reactions of the 1,2,3-oxathiazinane products are also described.

Graphical abstract: Tethered aminohydroxylation using acyclic homo-allylic sulfamate esters and sulfonamides as substrates
Tethered aminohydroxylation using acyclic homo-allylic sulfamate esters and sulfonamides as substrates
Recommended Literature